4-(3-Aminophenyl)-2-chlorobenzoic acid
Description
4-(3-Aminophenyl)-2-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a 3-aminophenyl group at the 4-position. This structure combines aromatic chlorination with an amino-substituted phenyl ring, making it a versatile intermediate in pharmaceutical and materials chemistry. Its reactivity is influenced by electron-withdrawing (chloro) and electron-donating (amino) groups, enabling applications in drug design, polymer synthesis, and catalysis .
Properties
IUPAC Name |
4-(3-aminophenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSLVPSTVDFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688655 | |
| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-67-9 | |
| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-2-chlorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Aminophenyl)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Amino-2-chlorobenzoic Acid (CAS 2457-76-3)
- Structure: Amino group at 4-position, chloro at 2-position.
- Physical Properties : Melting point (mp) 210–215°C .
- Comparison: The absence of a phenyl spacer between the amino group and the benzoic acid core reduces steric bulk compared to 4-(3-aminophenyl)-2-chlorobenzoic acid. This may enhance solubility but limit π-π stacking in solid-state structures.
3-Amino-4-chlorobenzoic Acid (CAS 2486-71-7)
- Structure: Amino at 3-position, chloro at 4-position.
- Comparison: The reversed substituent positions alter electronic effects.
2-(3-Amino-4-chlorobenzoyl)benzoic Acid (CAS 118-04-7)
- Structure: Benzoyl group bridges the amino-chloro substituents.
- Comparison: The ketone in the benzoyl group introduces electron-withdrawing effects, increasing electrophilicity. This compound has been studied for antitumor activity, whereas this compound’s applications remain less explored .
Functional Group Variations
4-(4-Acetylphenyl)-2-chlorobenzoic Acid (CAS 1261938-19-5)
- Structure: Acetyl group replaces the amino group.
- Comparison: The acetyl group is electron-withdrawing, reducing nucleophilicity at the phenyl ring. This may hinder amidation or coupling reactions compared to the amino-substituted analog .
2-Chlorobenzoic Acid (CAS 118-91-2)
- Structure: Lacks the 3-aminophenyl group.
- Comparison: Simpler structure with lower molecular weight (156.57 g/mol vs. 261.68 g/mol for the target compound).
Halogenated Derivatives
4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic Acid (CAS 1261906-07-3)
- Structure : Fluorine and carboxylic acid substituents.
- Comparison : Fluorine’s electronegativity enhances acidity and metabolic stability. The dual carboxylic acid groups increase water solubility but may complicate synthetic routes .
2-Bromo- and 2-Iodobenzoic Acids
- However, they are less electronegative than chlorine, altering reactivity patterns .
Antioxidant Selenium Analogs
- Example: Seleno-oct-2-en-1-one and selenosemicarbazides.
- Comparison: Selenium-containing compounds exhibit superior antioxidant activity (e.g., GPx modulation) but face toxicity concerns.
Pyridine Derivatives
Data Tables
Table 1. Physical and Structural Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| This compound | 261.68 | Not reported | Chloro, amino, benzoic acid |
| 4-Amino-2-chlorobenzoic acid | 171.57 | 210–215 | Chloro, amino, benzoic acid |
| 2-Chlorobenzoic acid | 156.57 | 142–144 | Chloro, benzoic acid |
| 4-(4-Acetylphenyl)-2-chlorobenzoic acid | 274.70 | Not reported | Chloro, acetyl, benzoic acid |
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